4-(Heptafluoropropylthio)chlorobenzene
Description
4-(Heptafluoropropylthio)chlorobenzene (CAS 65538-03-6) is a fluorinated aromatic compound characterized by a chlorobenzene backbone substituted with a heptafluoropropylthio (-S-C3F7) group at the para position. This compound belongs to a class of organofluorine derivatives, which are notable for their chemical stability, lipophilicity, and resistance to degradation due to the strong C-F bonds and electron-withdrawing effects of fluorine substituents .
Properties
IUPAC Name |
1-chloro-4-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF7S/c10-5-1-3-6(4-2-5)18-9(16,17)7(11,12)8(13,14)15/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFFXBWREWRHOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC(C(C(F)(F)F)(F)F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450634 | |
| Record name | 1-Chloro-4-[(heptafluoropropyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65538-03-6 | |
| Record name | 1-Chloro-4-[(heptafluoropropyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptafluoropropylthio)chlorobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of chlorobenzene with heptafluoropropylthiol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
4-(Heptafluoropropylthio)chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases, nucleophiles, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and reagents used. For example, nucleophilic substitution reactions may yield various substituted benzene derivatives .
Scientific Research Applications
4-(Heptafluoropropylthio)chlorobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving fluorinated compounds and their biological interactions.
Medicine: Research into potential pharmaceutical applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-(Heptafluoropropylthio)chlorobenzene involves its interaction with specific molecular targets. The heptafluoropropylthio group can influence the compound’s reactivity and binding affinity to various biological molecules. The pathways involved may include interactions with enzymes or receptors, leading to specific biochemical effects .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key structural analogs include:
| Compound Name | CAS Number | Substituent Group | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | 65538-03-6 | -S-C3F7 | ~292.5 (estimated) | High fluorine content, thioether linkage |
| Benzene, 1-chloro-4-[(pentafluoroethyl)thio]- | 65538-02-5 | -S-C2F5 | ~262.5 (estimated) | Shorter fluorinated chain |
| Benzene, 1-chloro-4-[(pentafluoroethyl)sulfonyl] | 65538-05-8 | -SO2-C2F5 | ~314.5 (estimated) | Sulfonyl group enhances polarity |
| Benzene, [(heptafluoropropyl)sulfonyl] | 65538-04-7 | -SO2-C3F7 | ~328.5 (estimated) | Extended fluorinated chain, sulfonyl |
Key Observations :
- Fluorinated Chain Length: The heptafluoropropyl group (C3F7) in the target compound provides greater steric bulk and hydrophobicity compared to the pentafluoroethyl (C2F5) group in 65538-02-5.
- Functional Group Differences : Thioether (-S-) vs. sulfonyl (-SO2-) groups significantly alter reactivity. Sulfonyl derivatives (e.g., 65538-05-8) are more polar and less nucleophilic, making them less reactive in substitution reactions compared to thioether analogs .
- Electron-Withdrawing Effects : Fluorine atoms and sulfonyl groups enhance the electron-deficient nature of the aromatic ring, directing electrophilic substitution reactions to specific positions.
Selectivity in Analytical Methods
Studies on structurally similar chlorobenzene derivatives (e.g., 4-Chlorobenzaldehyde, Chlorobenzene) reveal distinct electrochemical behaviors.
Research Findings and Practical Implications
- Pharmaceutical Relevance: Fluorinated thioethers are valued in drug design for their metabolic stability and ability to modulate pharmacokinetic profiles. The heptafluoropropyl group may reduce cytochrome P450-mediated metabolism compared to non-fluorinated analogs .
- Environmental Persistence : The high fluorine content and stable C-F bonds suggest environmental persistence, necessitating careful disposal and regulatory oversight .
Biological Activity
4-(Heptafluoropropylthio)chlorobenzene, with the CAS number 65538-03-6, is a fluorinated aromatic compound characterized by the presence of a heptafluoropropylthio group attached to a chlorobenzene ring. Its molecular formula is C9H4ClF7S, and it has garnered attention for its potential biological activities.
Chemical Structure and Properties
| Property | Details |
|---|---|
| Molecular Formula | C9H4ClF7S |
| Molecular Weight | 292.64 g/mol |
| IUPAC Name | This compound |
| CAS Number | 65538-03-6 |
The compound's structure includes a chlorobenzene moiety substituted with a heptafluoropropylthio group, which contributes to its unique chemical properties and potential biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. In vitro studies suggest that while it demonstrates antimicrobial properties, it may also exhibit cytotoxic effects on certain mammalian cell lines at higher concentrations. This duality necessitates careful consideration in applications where human exposure could occur.
Case Studies
- Case Study on Antibacterial Activity : A recent investigation assessed the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antibacterial agent.
- Case Study on Cytotoxicity : Another study focused on the cytotoxic effects of the compound on human lung fibroblast cells (WI-38). The results showed that exposure to concentrations above 50 µg/mL resulted in significant cell death, highlighting the need for further investigations into its safety for biomedical applications.
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Membrane Disruption : The heptafluoropropylthio group enhances lipophilicity, allowing the compound to integrate into lipid bilayers, disrupting membrane integrity.
- Enzyme Inhibition : Preliminary studies suggest potential inhibition of bacterial enzymes involved in cell wall synthesis, contributing to its antimicrobial effects.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Cytotoxicity | Notes |
|---|---|---|---|
| Chlorobenzene | Minimal | Low | Common solvent |
| Trichlorobenzene | Moderate | Moderate | Environmental pollutant |
| Perfluorinated Compounds | Variable | High | Known for bioaccumulation |
This table illustrates that while chlorinated compounds generally exhibit lower antimicrobial activities compared to their fluorinated counterparts, the introduction of a heptafluoropropylthio group significantly enhances the biological activity of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
